molecular formula C18H22N4O5S B2592249 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899994-60-6

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2592249
CAS No.: 899994-60-6
M. Wt: 406.46
InChI Key: SCWPKTBJMJPXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxalamide group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Oxalamides are amides of oxalic acid, which contain a carbonyl (C=O) group attached to nitrogen .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .

Scientific Research Applications

Antitumor Activities

A study by Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for several compounds, indicating the potential of similar structures in anticancer research (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Activities

Choroba et al. (2019) investigated copper(ii) complexes with terpyridine, di(thiazol-2-yl)pyridine, and di(pyrazin-2-yl)pyridine derivatives for their antiproliferative activity against human carcinoma and catalytic activity in oxidation reactions. This research highlights the potential application of structurally related compounds in catalysis and as anticancer agents (Choroba et al., 2019).

Corrosion Inhibition

Ansari, Quraishi, Singh, Ramkumar, and Obote (2016) explored pyrazolone derivatives for the corrosion protection of N80 steel in acidic conditions. The study found that these compounds act as effective corrosion inhibitors, suggesting potential applications in industrial corrosion prevention (Ansari et al., 2016).

Photoluminescent Properties

Narayana et al. (2016) reported the synthesis of a red-emitting copolymer using a bis(pyrazolyl)pyridine derivative, which showed whispering-gallery-mode (WGM) resonance modes covering visible and near-infrared regions. This demonstrates the potential of such compounds in the development of optical materials with specific photoluminescent properties (Narayana et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, many pyrazole compounds have biological activity and are used in medicinal chemistry , so this compound could potentially have similar uses.

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-4-6-13(7-5-12)22-16(14-10-28(25,26)11-15(14)21-22)20-18(24)17(23)19-8-3-9-27-2/h4-7H,3,8-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWPKTBJMJPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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